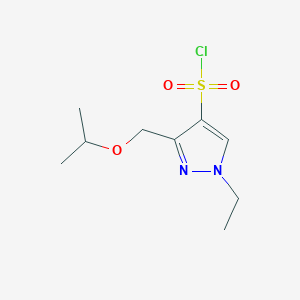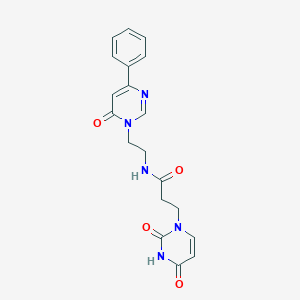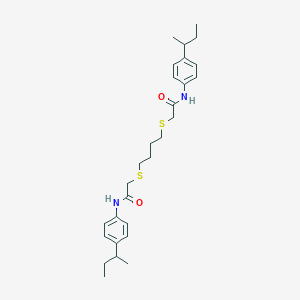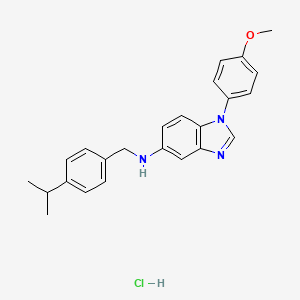
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride (EPSC) is a chemical compound used in scientific research. It is a sulfonyl chloride derivative of pyrazole, which is a heterocyclic organic compound. EPSC is used as a reagent in chemical synthesis and as a tool in biochemical and physiological research.
Mécanisme D'action
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride acts as a sulfonylating agent, which means it can add a sulfonyl group to amino acid residues in proteins. This modification can affect the function of the protein by altering its structure or activity. This compound has been shown to modify cysteine residues in proteins, which can affect their enzymatic activity or protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In one study, this compound was used to modify the cysteine residues in the protein kinase CK2, which resulted in a decrease in its activity. This compound has also been used to modify the cysteine residues in the protein tyrosine phosphatase PTP1B, which resulted in an increase in its activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for use in lab experiments. It is a reactive compound that can be used to modify specific amino acid residues in proteins, which allows researchers to study the effects of specific modifications on protein function. This compound is also relatively easy to synthesize and has a high yield. However, this compound has some limitations as well. It can be difficult to control the extent of modification in proteins, which can lead to variability in experimental results. Additionally, this compound is a reactive compound that can react with other compounds in the experimental system, which can lead to unwanted modifications.
Orientations Futures
There are several future directions for research involving 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One potential direction is the development of new drugs based on the structure of this compound. This compound has been shown to modify the activity of several enzymes, which suggests that it could be used as a starting point for the development of new drugs. Another potential direction is the use of this compound in the study of protein-protein interactions. This compound can modify cysteine residues in proteins, which could be used to study the effects of specific modifications on protein-protein interactions. Finally, this compound could be used in the development of new techniques for protein modification and analysis.
Méthodes De Synthèse
The synthesis of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with sodium sulfite to form this compound. The yield of this reaction is typically around 70-80%.
Applications De Recherche Scientifique
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been used in a variety of scientific research applications, including the study of protein function and structure, enzyme kinetics, and drug discovery. This compound is a reactive compound that can be used to modify amino acid residues in proteins, which allows researchers to study the effects of specific modifications on protein function. This compound has also been used to develop new drugs by modifying the structure of existing compounds.
Propriétés
IUPAC Name |
1-ethyl-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-4-12-5-9(16(10,13)14)8(11-12)6-15-7(2)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSPJAIUKGYKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)




![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488838.png)



![N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide](/img/structure/B2488843.png)

![N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2488846.png)